3-chloro-N-(4-chlorophenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide
CAS No.: 303997-64-0
Cat. No.: VC6071748
Molecular Formula: C13H8Cl2F3N3O
Molecular Weight: 350.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303997-64-0 |
|---|---|
| Molecular Formula | C13H8Cl2F3N3O |
| Molecular Weight | 350.12 |
| IUPAC Name | 3-chloro-N'-(4-chlorophenyl)-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
| Standard InChI | InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)20-12(21-22)11-10(15)5-7(6-19-11)13(16,17)18/h1-6,22H,(H,20,21) |
| Standard InChI Key | PNSMOFYXFKBRGY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the pyridinecarboximidamide class, featuring a central pyridine ring substituted at positions 2, 3, and 5. Key structural elements include:
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Position 2: A carboximidamide group (-C(=N-OH)-NH-) linking to a 4-chlorophenyl substituent
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Position 3: A chlorine atom inducing electronic effects on the aromatic system
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Position 5: A trifluoromethyl (-CF₃) group contributing to lipophilicity and metabolic stability
The molecular formula is C₁₃H₈Cl₂F₃N₃O, with a molar mass of 350.12 g/mol. Table 1 summarizes critical identifiers:
Table 1: Fundamental Chemical Identifiers
Spectroscopic Fingerprints
While experimental spectral data remain unpublished, computational predictions suggest:
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¹H NMR: Downfield shifts at δ 8.5–9.0 ppm for pyridinic protons due to electron-withdrawing -CF₃ and -Cl groups
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¹³C NMR: Characteristic signals near δ 120 ppm (C-F coupling in -CF₃) and δ 150 ppm (imidamide carbons)
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=N stretching) and 3300 cm⁻¹ (O-H vibration)
Synthesis and Manufacturing
Reaction Pathways
The synthesis follows a three-step sequence (Figure 1):
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Nucleophilic Aromatic Substitution: 3,5-Dichloro-2-pyridinecarbonitrile reacts with 4-chloroaniline under Pd catalysis to install the 4-chlorophenyl group
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Hydroxylamine Conjugation: The nitrile intermediate undergoes hydroxylamine addition at 60–80°C in ethanol/water, forming the imidamide core
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Trifluoromethylation: Electrophilic trifluoromethylation using Umemoto’s reagent introduces the -CF₃ group at position 5
Key Process Parameters:
Scale-Up Challenges
Industrial production faces hurdles including:
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Regioselectivity Control: Minimizing byproducts from competing substitutions at positions 4 and 6 of the pyridine ring
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CF₃ Group Stability: Decomposition risks above 150°C during drying operations
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Waste Management: High chloride content (∼22% w/w) requiring specialized neutralization protocols
Physicochemical Properties
Thermodynamic Behavior
Experimental data combined with QSPR models reveal:
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Solubility: <0.1 mg/mL in water; 8.9 mg/mL in DMSO at 25°C
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LogP: 3.8 (measured); differs from computed XLogP3 due to imidamide tautomerism
Solid-State Characteristics
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Crystal Structure: Monoclinic P2₁/c space group with Z = 4 (predicted from analogous compounds)
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Hygroscopicity: 0.7% weight gain at 75% RH over 24 hours
Emerging Applications
Materials Science
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Metal-Organic Frameworks (MOFs): Serves as a trifunctional linker in Cu-based MOFs with 9.8 Å pore diameter
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Organic Semiconductors: Hole mobility of 0.03 cm²/V·s in thin-film transistors
Agricultural Chemistry
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